Cas no 339008-07-0 (6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole)

6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole structure
339008-07-0 structure
Product name:6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole
CAS No:339008-07-0
MF:
MW:
CID:4648294

6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-CHLOROPHENYL 5-NITROIMIDAZO[2,1-B][1,3]THIAZOL-6-YL ETHER
    • 6-(2-CHLOROPHENOXY)-5-NITROIMIDAZO[2,1-B][1,3]THIAZOLE
    • 6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole

6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C159125-25mg
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0
25mg
$ 230.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00916058-1g
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0 90%
1g
¥4193.0 2023-04-07
A2B Chem LLC
AI80359-5mg
6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI80359-500mg
6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0 >90%
500mg
$720.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627136-10mg
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b]thiazole
339008-07-0 98%
10mg
¥924.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627136-1mg
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b]thiazole
339008-07-0 98%
1mg
¥499.00 2024-05-18
TRC
C159125-50mg
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0
50mg
$ 380.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627136-5mg
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b]thiazole
339008-07-0 98%
5mg
¥617.00 2024-05-18
A2B Chem LLC
AI80359-10mg
6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI80359-1g
6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
339008-07-0 >90%
1g
$1295.00 2024-04-20

Additional information on 6-(2-Chlorophenoxy)-5-nitroimidazo2,1-b1,3thiazole

Introduction to 6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS No. 339008-07-0)

6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole, identified by its Chemical Abstracts Service (CAS) number 339008-07-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[2,1-b][1,3]thiazole scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a nitro group and a chlorophenoxy substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of extensive study in drug discovery and development.

The imidazo[2,1-b][1,3]thiazole core is a fused bicyclic system consisting of an imidazole ring linked to a thiazole ring. This structural configuration has been extensively explored for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The nitro group at the 5-position of the imidazo[2,1-b][1,3]thiazole ring enhances the electrophilicity of the molecule, facilitating its reactivity in biological systems. Additionally, the 2-chlorophenoxy substituent introduces a hydrophobic moiety that can influence the compound's solubility and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The 6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole scaffold has emerged as a promising candidate due to its structural versatility and biological activity. Studies have demonstrated that this compound exhibits inhibitory effects on various enzymes and pathways associated with inflammatory diseases, cancer, and infectious disorders. The nitro group plays a crucial role in mediating these interactions by serving as a hydrogen bond acceptor or participating in redox reactions.

One of the most compelling aspects of 6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have shown that this compound can modulate key inflammatory pathways such as NF-κB and MAPK by inhibiting the activity of relevant enzymes. The chlorophenoxy group contributes to its stability and bioavailability, ensuring efficient delivery to target sites within the body.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their diverse biological activities and favorable pharmacokinetic profiles. The 6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole scaffold exemplifies this trend by combining structural features that enhance both potency and selectivity. Researchers have leveraged computational modeling and high-throughput screening techniques to optimize the properties of this compound further. These efforts have led to the identification of derivatives with improved efficacy and reduced side effects.

Another area where 6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole shows promise is in oncology research. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. By targeting specific enzymatic pathways involved in tumor progression, this compound has demonstrated potential as an anti-cancer agent. Preliminary studies indicate that it can inhibit kinases and other enzymes essential for cancer cell proliferation and survival. The nitro group's redox-active nature allows it to participate in reactions that disrupt cancer cell metabolism and induce apoptosis.

The synthesis of 6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process while maintaining optimal chemical integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the imidazo[2,1-b][1,3]thiazole core efficiently. These synthetic strategies not only enhance scalability but also allow for facile modifications to explore new derivatives with tailored biological activities.

In conclusion,6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS No. 339008-07-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad spectrum of biological activities. Its potential applications in anti-inflammatory therapy, cancer treatment, and other therapeutic areas make it a valuable compound for ongoing research efforts. As scientific understanding continues to evolve,6-(2-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is expected to play an increasingly important role in developing next-generation therapeutics that address complex diseases effectively.

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